molecular formula C14H8F4O B1302125 3-Fluoro-4-(trifluoromethyl)benzophenone CAS No. 243128-47-4

3-Fluoro-4-(trifluoromethyl)benzophenone

Cat. No. B1302125
CAS RN: 243128-47-4
M. Wt: 268.21 g/mol
InChI Key: MTIRNKSQHDWCIJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzophenone is a fluorinated benzophenone derivative that has been the subject of various studies due to its potential applications in the field of organic chemistry and materials science. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound, making it a valuable entity for research in developing new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated benzophenones, including compounds similar to this compound, has been explored through various methods. One approach involves the activation of the benzylic sp3 C–F bond using triflic acid, which enables the reaction of trifluoromethylated arenes with benzene to yield benzophenones under Brønsted acid catalysis . Another method includes the one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which could potentially be adapted for the synthesis of related fluorinated benzophenones .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a benzophenone core. This structure is expected to exhibit strong electron-withdrawing effects due to the highly electronegative fluorine atoms, which could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of polyimides, as demonstrated by the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to selectively functionalize benzophenone derivatives at specific positions, which could be applicable to the modification of this compound .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the benzophenone structure has a profound impact on the physical and chemical properties of the compound. Fluorinated benzophenones generally exhibit increased thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in high-performance applications . The electron-withdrawing nature of the fluorine atoms also affects the electronic properties of the molecule, potentially leading to low dielectric constants and improved mechanical properties .

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(trifluoromethyl)benzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access. This inhibition can result in downstream effects on metabolic pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within the cell. This inhibition can have downstream effects on other metabolic processes and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIRNKSQHDWCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372137
Record name 3-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243128-47-4
Record name 3-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243128-47-4
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